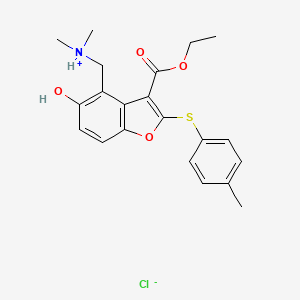
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-(p-tolylthio)-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-(p-tolylthio)-, ethyl ester, hydrochloride is a complex organic compound that belongs to the benzofuran class of compounds.
Preparation Methods
The synthesis of 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-(p-tolylthio)-, ethyl ester, hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of various functional groups. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the benzofuran ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-(p-tolylthio)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Benzofuran derivatives, including this compound, have shown promise in the development of new therapeutic agents for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran core allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-(p-tolylthio)-, ethyl ester, hydrochloride include other benzofuran derivatives such as:
- Benzofuran
- Benzothiophene
- Benzofuran-based pyrazoline-thiazoles
These compounds share the benzofuran core but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
100347-60-2 |
|---|---|
Molecular Formula |
C21H24ClNO4S |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[3-ethoxycarbonyl-5-hydroxy-2-(4-methylphenyl)sulfanyl-1-benzofuran-4-yl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23NO4S.ClH/c1-5-25-20(24)19-18-15(12-22(3)4)16(23)10-11-17(18)26-21(19)27-14-8-6-13(2)7-9-14;/h6-11,23H,5,12H2,1-4H3;1H |
InChI Key |
LULPSIUETKUDTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)C[NH+](C)C)SC3=CC=C(C=C3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















